molecular formula C10H11F3N2O4 B022354 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS No. 104333-00-8

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Cat. No.: B022354
CAS No.: 104333-00-8
M. Wt: 280.2 g/mol
InChI Key: XDHQHBSDKYPJRG-UHFFFAOYSA-N
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Description

3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol, with the CAS registry number 104333-00-8, is a nitroaromatic compound of significant interest in chemical and pharmaceutical research. It is commercially known as HC Yellow 6 and serves as a specialized intermediate in synthetic chemistry . The compound has a molecular formula of C 10 H 11 F 3 N 2 O 4 and a molecular weight of 280.20 g/mol . While specific pharmacological studies on this exact molecule are limited in the public domain, its structural features provide clear directions for its research value. The presence of the trifluoromethyl group is a critical motif in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The 2-nitroaniline derivative core, shared with other compounds like HC Yellow 13, suggests potential application in the study of hair dye components and their biological interactions . Furthermore, structurally related anilino propanediols have been investigated in other research contexts, indicating that this compound could be a valuable precursor for generating derivatives for various biochemical and toxicological studies . Researchers may employ this high-purity intermediate to develop novel synthetic pathways or to explore the structure-activity relationships of complex nitroaromatic systems. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQHBSDKYPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879804
Record name HC Yellow 6
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Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104333-00-8
Record name HC Yellow 6
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Record name HC Yellow No. 6
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Record name HC Yellow 6
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Record name 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol
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Preparation Methods

Direct Nitration of 4-(Trifluoromethyl)aniline

Nitration of 4-(trifluoromethyl)aniline with concentrated nitric acid (HNO₃) under controlled conditions yields the desired isomer. The trifluoromethyl group directs nitration to the ortho position due to its strong electron-withdrawing inductive effect. Key parameters include:

  • Temperature : 35–80°C (optimal: 60–65°C).

  • Solvent : Aprotic solvents like cyclohexane or chlorobenzene to minimize side reactions.

  • Yield : 61–83%.

Table 1: Nitration Optimization

Temperature (°C)SolventYield (%)Purity (%)
45Cyclohexane6195
60Cyclohexane8398
65Chlorobenzene7897

Protection-Deprotection Strategy

To enhance regioselectivity, a protective acetyl group is introduced before nitration:

  • Acylation : 4-(Trifluoromethyl)aniline reacts with acetyl chloride in cyclohexane at 50–55°C to form N-(4-(trifluoromethyl)phenyl)acetamide.

  • Nitration : The acetylated derivative undergoes nitration with HNO₃ at 60–65°C, yielding N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide.

  • Deprotection : Basic hydrolysis with ethanolic potassium carbonate (K₂CO₃) at 70°C removes the acetyl group, producing 2-nitro-4-(trifluoromethyl)aniline in 81% yield.

Formation of the Propane-1,2-diol Moiety

The propane-1,2-diol component is typically derived from glycidol (2,3-epoxy-1-propanol) via aminolysis or nucleophilic ring-opening reactions.

Glycidol Aminolysis

Reaction of glycidol with ammonia or primary amines generates 3-amino-1,2-propanediol derivatives. For example:

  • Conditions : Glycidol (3.0 mL/min), aqueous NH₃ (25%, 56.4 mL/min), and NaOH (10%, 11.6 mL/min) at 42°C.

  • Residence Time : 23.98 minutes for complete conversion.

  • Yield : 67.4%.

Table 2: Glycidol Aminolysis Parameters

ParameterValue
Temperature42°C
NH₃ Concentration25% (aq.)
NaOH Concentration10% (aq.)
Residence Time24 minutes

Coupling of Aromatic Amine and Diol

The final step involves conjugating 2-nitro-4-(trifluoromethyl)aniline with 3-amino-1,2-propanediol. Two methodologies dominate:

Nucleophilic Substitution

The amine attacks a leaving group (e.g., tosylate) on the diol:

  • Tosylation : 3-Amino-1,2-propanediol reacts with p-toluenesulfonyl chloride (TsCl) in acetonitrile to form a tosylate intermediate.

  • Substitution : 2-Nitro-4-(trifluoromethyl)aniline displaces the tosylate group in the presence of K₂CO₃, yielding the target compound.

Table 3: Substitution Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetonitrile7075
NaHTHF6068
Et₃NDCM4058

Direct Aminolysis of Epoxides

Glycidol reacts directly with 2-nitro-4-(trifluoromethyl)aniline under basic conditions:

  • Conditions : Glycidol (1.2 equiv.), aniline (1.0 equiv.), K₂CO₃ (2.0 equiv.) in DMF at 80°C.

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Multi-chamber systems enable precise control of nitration and aminolysis steps, reducing side products.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Table 4: Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size100 g500 kg
Cycle Time24 hours8 hours
Overall Yield65%78%

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

  • ¹H/¹³C NMR : Confirm substitution patterns (δ 7.8–8.2 ppm for aromatic protons; δ 120–140 ppm for CF₃).

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time = 12.3 minutes.

  • Melting Point : 108–109°C (consistent with literature).

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing para-nitration is suppressed using acetyl protection.

  • Epoxide Ring-Opening Side Reactions : Excess amine (1.5 equiv.) ensures complete glycidol conversion.

  • Thermal Decomposition : DSC analysis confirms stability below 150°C, enabling safe handling .

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features may lead to the design of novel drugs targeting specific diseases, particularly those involving bacterial infections or cancer.

Chemical Synthesis

3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol can serve as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups can be utilized in coupling reactions or as building blocks for more complex chemical entities.

Material Science

Due to its fluorinated structure, this compound may find applications in material science, particularly in the development of advanced materials with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of trifluoromethyl-substituted phenols found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes.

Case Study 2: Anticancer Research

Research involving nitro-substituted phenols has shown promising results in inhibiting the proliferation of various cancer cell lines. Compounds with similar structures have been observed to induce apoptosis through the activation of specific signaling pathways.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential drug development targeting infections and cancer
Chemical SynthesisIntermediate for synthesizing complex organic molecules
Material ScienceDevelopment of advanced materials with enhanced properties
Antimicrobial ResearchSignificant activity against bacteria and fungi
Anticancer ResearchInhibition of cancer cell proliferation and induction of apoptosis

Mechanism of Action

The mechanism of action of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl or Nitro Substituents

Compound Name Structure Key Features Applications References
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol C₁₀H₁₁F₃O₃ - Phenoxy group instead of phenylamino.
- Trifluoromethyl enhances lipophilicity.
Medicinal chemistry (drug precursor).
3-Phenoxypropane-1,2-diol C₁₀H₁₂O₃ - Lacks trifluoromethyl and nitro groups.
- Simpler structure with lower reactivity.
Pharmaceutical intermediates.
4-Trifluoromethylphenol C₇H₄F₃O - Only phenol + trifluoromethyl.
- High volatility.
Industrial intermediate.
Guaifenesin C₁₀H₁₄O₄ - Methoxy (-OCH₃) replaces trifluoromethyl.
- Bronchodilator properties.
Expectorant in cough syrups.

Key Observations :

  • The trifluoromethyl group in HC Yellow No. 6 and 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol significantly increases lipophilicity compared to non-fluorinated analogues .
  • The nitro group in HC Yellow No. 6 improves UV stability, a critical feature absent in Guaifenesin or 3-Phenoxypropane-1,2-diol .

Key Observations :

  • HC Yellow No. 6’s propane-1,2-diol backbone provides superior solubility in formulations compared to HC Yellow No. 12’s ethanol structure .
  • The trifluoromethyl group offers better color fastness than chloro or hydroxyethyl substituents .

Regulatory and Industrial Considerations

  • HC Yellow No. 6 is listed in the EU’s Regulation (EC) No 1223/2009 for cosmetic products, with strict concentration limits .
  • In contrast, structurally similar compounds like 4-Trifluoromethylphenol are used in industrial synthesis without cosmetic restrictions .

Biological Activity

3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol, with the CAS number 104333-00-8, is a synthetic compound characterized by its unique molecular structure, which includes a propane-1,2-diol backbone and a 2-nitro-4-(trifluoromethyl)phenylamino group. Its molecular formula is C10H11N2O4F3C_{10}H_{11}N_{2}O_{4}F_{3}, and it has a molecular weight of approximately 280.2 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. While the exact biochemical pathways are not fully elucidated, preliminary studies suggest that it may exert anti-inflammatory and antimicrobial effects. The nitro group in the compound can undergo reduction to form an amino group under certain conditions, potentially enhancing its reactivity and biological profile .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and fungi. The results indicate significant inhibitory effects on certain pathogens, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)10.5Moderate cytotoxicity
SK-MEL-5 (Melanoma)8.3Significant inhibition
T-47D (Breast)12.0Moderate inhibition

These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity .

Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed using a panel of human cancer cell lines. The compound showed potent activity against breast cancer cells (MDA-MB-231), with an IC50 value of 7 µM. The study highlighted its potential mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase .

Safety Profile

While exploring its biological activities, safety assessments are crucial. Preliminary toxicity studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal models . However, further toxicological evaluation is necessary for comprehensive risk assessment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol, and how can reaction parameters be optimized?

  • Methodology : Utilize nucleophilic substitution or condensation reactions, as demonstrated in analogous diol syntheses . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like NaH or K₂CO₃. Yield optimization may involve stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodology : Employ a combination of ¹H/¹³C NMR for functional group confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) to verify molecular weight . Cross-reference spectral data with structurally similar diols, such as 3-(3,5-dimethylphenoxy)propane-1,2-diol .

Q. What solubility characteristics does this compound exhibit in common solvents, and how do they influence experimental workflows?

  • Methodology : Pre-screen solubility in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) using UV-Vis spectroscopy or gravimetric analysis. For example, analogs like 3-(2-ethylhexoxy)propane-1,2-diol show moderate solubility in ethanol (≈50 mg/mL) , which can guide formulation strategies for biological assays .

Advanced Research Questions

Q. What contradictory findings exist regarding the compound’s stability under physiological conditions, and how can these discrepancies be addressed?

  • Methodology : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) may reveal hydrolytic degradation of the nitro or trifluoromethyl groups. Use LC-MS/MS to identify degradation products and accelerated stability testing (40°C/75% RH) to model shelf-life . Resolve contradictions by standardizing buffer systems and controlling light exposure during experiments .

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity in pharmacological contexts?

  • Methodology : Computational studies (e.g., DFT calculations ) can map electron density distribution, predicting sites for electrophilic attack or hydrogen bonding. Compare with derivatives like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide, which show enhanced binding to kinase targets due to these substituents . Validate via surface plasmon resonance (SPR) to quantify target affinity .

Q. What in vitro models are appropriate for evaluating the compound’s anticancer potential, based on structural analogs?

  • Methodology : Derivatives with the 2-nitro-4-(trifluoromethyl)anilino moiety exhibit activity in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Design dose-response assays (MTT or CellTiter-Glo) and assess apoptosis via caspase-3/7 activation or Annexin V staining . Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK-293) .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or enzymatic resolution for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) . For industrial-scale reproducibility, optimize solvent recycling and catalyst recovery .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
Reactant of Route 2
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3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

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